molecular formula C22H18N2O2 B2722326 (3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 478261-36-8

(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2722326
CAS No.: 478261-36-8
M. Wt: 342.398
InChI Key: LMKFVJHQWLSMJX-XTQSDGFTSA-N
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Description

(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a strategically designed oxime derivative of isatin that functions as a potent and selective inhibitor of IκB kinase beta (IKK-β). IKK-β is a central regulatory kinase in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls transcription of genes involved in inflammation, immune response, cell proliferation, and apoptosis. By selectively inhibiting IKK-β, this compound effectively blocks the phosphorylation and subsequent degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus (https://www.ncbi.nlm.nih.gov/books/NBK26872/). This mechanism makes it an invaluable pharmacological tool for researchers dissecting the role of the canonical NF-κB pathway in various disease models. Its application is particularly significant in the study of chronic inflammatory diseases, autoimmune disorders, and cancer, where aberrant NF-κB activation is a hallmark feature. In cancer research, it is used to investigate tumor cell survival, proliferation, and resistance to chemotherapy, as NF-κB promotes the expression of anti-apoptotic genes. The (3E) oxime ether configuration is critical for its bioactivity and interaction with the kinase domain of IKK-β, offering researchers a specific means to probe this complex intracellular signaling network.

Properties

IUPAC Name

(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-8-7-9-17(14-16)15-26-23-21-19-12-5-6-13-20(19)24(22(21)25)18-10-3-2-4-11-18/h2-14H,15H2,1H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFVJHQWLSMJX-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CO/N=C/2\C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Methylphenylhydrazine with Phenylglyoxal

A foundational method involves the condensation of 3-methylphenylhydrazine with phenylglyoxal to form the indole core. Subsequent functionalization introduces the methoxyimino group via reaction with methoxyamine hydrochloride under basic conditions. This route proceeds in ethanol or methanol, with purification by recrystallization or chromatography. Key advantages include high regioselectivity and moderate yields (65–75%).

Eschenmoser Coupling of 3-Bromooxindoles

Recent advances utilize Eschenmoser coupling, where 3-bromooxindoles react with thiobenzamides or thioacetamides to yield 3-(aminomethylidene)oxindoles. This method achieves superior yields (70–97%) and scalability, particularly when employing tertiary amides as thiophiles. The (Z)-configuration of the product is confirmed via NMR, ensuring stereochemical fidelity.

Detailed Synthetic Protocols

Protocol A: Condensation and Functionalization

Step 1: Formation of the Indole Core

  • Combine 3-methylphenylhydrazine (10 mmol) and phenylglyoxal (10 mmol) in ethanol (50 mL).
  • Reflux at 80°C for 6 hours under nitrogen.
  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Step 2: Methoxyimino Group Introduction

  • Dissolve the indole intermediate (5 mmol) in methanol (30 mL).
  • Add methoxyamine hydrochloride (6 mmol) and sodium acetate (10 mmol).
  • Stir at room temperature for 12 hours, then concentrate under vacuum.
  • Purify via column chromatography (ethyl acetate/hexane, 1:3).

Yield: 68–72%
Purity (HPLC): ≥95%

Protocol B: Eschenmoser Coupling

Step 1: Preparation of 3-Bromooxindole

  • Treat isatin (10 mmol) with PBr₃ (15 mmol) in dichloromethane at 0°C.
  • Stir for 2 hours, quench with ice water, and extract with DCM.

Step 2: Coupling with Thiobenzamide

  • Combine 3-bromooxindole (5 mmol), thiobenzamide (5.5 mmol), and K₂CO₃ (10 mmol) in DMF (20 mL).
  • Heat at 100°C for 8 hours.
  • Pour into ice water, filter the solid, and recrystallize from ethanol.

Yield: 85–90%
Purity (HPLC): ≥98%

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Ethanol vs. DMF: Ethanol favors condensation reactions (lower side products), while DMF enhances Eschenmoser coupling efficiency.
  • Temperature: Eschenmoser coupling requires ≥100°C for complete conversion, whereas condensation proceeds optimally at 80°C.

Catalytic Additives

  • Base Selection: Sodium acetate improves methoxyimino formation by scavenging HCl, while K₂CO₃ facilitates deprotonation in coupling reactions.
  • Thiophiles: Tertiary amides (e.g., DMF) act as thiophiles in Eschenmoser coupling, accelerating sulfur displacement.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imino-H), 7.45–7.12 (m, 10H, aromatic-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • IR (KBr): 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Crystallographic Validation

Single-crystal X-ray analysis confirms the (E)-configuration at the methoxyimino group and planar indole ring.

Comparative Evaluation of Synthetic Routes

Parameter Protocol A Protocol B
Yield (%) 68–72 85–90
Reaction Time (h) 18 8
Scalability Moderate High
Stereochemical Control Moderate High
Purification Complexity Column Recrystallization

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methoxyimino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Analysis

The indol-2-one scaffold is versatile, with modifications at positions 1, 3, and the substituents on the imino group significantly altering properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Core Structure Position 1 Position 3 Substituent Key Functional Groups Biological Activity
Target Compound (CAS 478261-36-8) 2,3-Dihydroindol-2-one Phenyl (3E)-imino-(3-methylbenzyloxy) Imino, methoxy Under investigation
3-[(3-Chloro-4-methylphenyl)imino]-1-methyl (CAS 338414-77-0) 2,3-Dihydroindol-2-one Methyl (3E)-imino-(3-chloro-4-methylphenyl) Imino, chloro Not reported
3-Hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one Indol-2-one - Hydroxy, p-tolylethyl Hydroxy, ketone Antiproliferative (moderate)
(3Z)-Thiazolylhydrazine-indol-2-one 2,3-Dihydroindol-2-one - (3Z)-thiazolylhydrazine Hydrazine, thiazole Anti-HIV (in vitro)
3-[(3-Methylphenyl)amino]-2H-indol-2-one Indol-2-one - Amino-(3-methylphenyl) Amino Not reported

Key Differences and Implications

In contrast, analogues with hydroxy (e.g., ) or amino (e.g., ) groups exhibit hydrogen-bonding capabilities, which may improve solubility but reduce metabolic stability. Halogenated Derivatives (e.g., ) introduce electronegative chlorine, enhancing binding affinity to hydrophobic pockets in biological targets.

This affects molecular recognition in enzyme-binding sites.

Biological Activity Trends: Antiproliferative Activity: Hydroxy-substituted indol-2-ones (e.g., ) show moderate activity against tumor cell lines, with GI₅₀ values comparable to known chemotherapeutics. The target compound’s methoxy group may reduce polarity, enhancing membrane permeability but possibly lowering cytotoxicity . Antiviral Potential: Thiazolylhydrazine derivatives (e.g., ) demonstrate anti-HIV activity, suggesting the indol-2-one scaffold’s adaptability for targeting viral enzymes. The target compound’s methoxyimino group could be optimized for similar applications.

Synthetic Accessibility: The target compound’s synthesis likely involves Schiff base formation (imino group) and etherification (methoxy substitution), similar to methods in . In contrast, thiazolylhydrazine analogues require multi-step cyclization and coupling reactions.

Pharmacological Potential

  • Anticancer : Analogues with hydroxy/ketone substituents (e.g., ) exhibit antiproliferative effects, though the target compound’s methoxy group may necessitate structural optimization for enhanced efficacy .

Biological Activity

The compound (3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a member of the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by:

  • An indole core
  • A methoxy group
  • An imino linkage
  • A phenyl ring substituent

This unique structure contributes to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, primarily in the areas of antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could be developed as a potential antimicrobial agent against resistant bacterial strains .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation.

Mechanism of Action:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of key signaling pathways involved in cancer cell survival.

A study reported that the compound significantly reduced cell viability in human cancer cell lines, with IC50 values indicating potent activity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones compared to control groups, particularly against S. aureus and E. coli.

Case Study 2: Anticancer Activity

A study involving human lung cancer cells showed that treatment with the compound resulted in a marked decrease in cell proliferation and an increase in apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis in a dose-dependent manner.

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